molecular formula C26H35NO4 B11218715 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11218715
M. Wt: 425.6 g/mol
InChI Key: MYYFFIMVLPYJDZ-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, dimethoxy groups, and a phenoxy methyl substituent. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2,2-DIMETHYLPROPAN-1-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C26H35NO4/c1-17(2)18-8-10-20(11-9-18)31-16-22-21-15-24(30-7)23(29-6)14-19(21)12-13-27(22)25(28)26(3,4)5/h8-11,14-15,17,22H,12-13,16H2,1-7H3

InChI Key

MYYFFIMVLPYJDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)(C)C)OC)OC

Origin of Product

United States

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